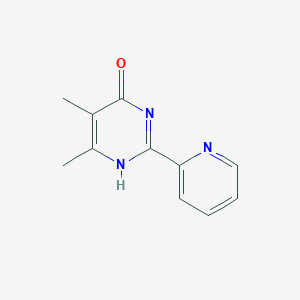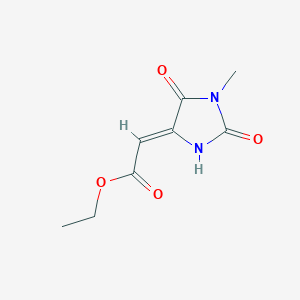
5,6-dimethyl-2-pyridin-2-yl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier 5,6-dimethyl-2-pyridin-2-yl-1H-pyrimidin-4-one is a chemical entity with significant interest in various scientific fields. It is known for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 5,6-dimethyl-2-pyridin-2-yl-1H-pyrimidin-4-one involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous flow processes to achieve high yields and consistent quality. The use of advanced purification techniques is also essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
5,6-dimethyl-2-pyridin-2-yl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
5,6-dimethyl-2-pyridin-2-yl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases and conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6-dimethyl-2-pyridin-2-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
5,6-dimethyl-2-pyridin-2-yl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or properties. The comparison can be based on factors such as:
Chemical Structure: The structural similarities and differences between this compound and other compounds.
Reactivity: The reactivity of this compound compared to similar compounds in various chemical reactions.
Applications: The specific applications of this compound that distinguish it from other compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and wide range of applications Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in chemistry, biology, medicine, and industry
Propriétés
IUPAC Name |
5,6-dimethyl-2-pyridin-2-yl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-8(2)13-10(14-11(7)15)9-5-3-4-6-12-9/h3-6H,1-2H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSHHTOLEDONMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=NC1=O)C2=CC=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=NC1=O)C2=CC=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














